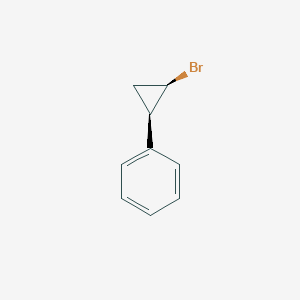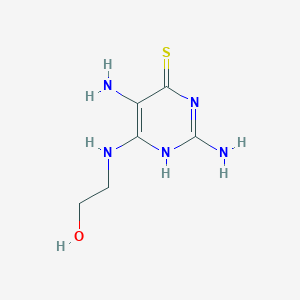![molecular formula C37H51O5P B14013090 5-[Bis(3,5-di-t-butyl-4-methoxyphenyl)phosphoroso]-2H-1,3-benZodioxole](/img/structure/B14013090.png)
5-[Bis(3,5-di-t-butyl-4-methoxyphenyl)phosphoroso]-2H-1,3-benZodioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[BIS(3,5-DI-TERT-BUTYL-4-METHOXYPHENYL)PHOSPHOROSO]-2H-1,3-BENZODIOXOLE is a complex organic compound known for its unique structural properties and diverse applications in various scientific fields. This compound is characterized by the presence of bulky tert-butyl groups and methoxyphenyl groups attached to a phosphine moiety, which is further connected to a benzodioxole ring. The compound’s molecular formula is C30H47O2P, and it has a molecular weight of 470.67 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[BIS(3,5-DI-TERT-BUTYL-4-METHOXYPHENYL)PHOSPHOROSO]-2H-1,3-BENZODIOXOLE typically involves the reaction of 3,5-di-tert-butyl-4-methoxyphenylphosphine with a benzodioxole derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
5-[BIS(3,5-DI-TERT-BUTYL-4-METHOXYPHENYL)PHOSPHOROSO]-2H-1,3-BENZODIOXOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphine moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4); reactions are often performed in dry ether or THF.
Substitution: Various nucleophiles such as halides or amines; reactions are conducted in polar aprotic solvents like DMSO or DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives with altered substituents .
Applications De Recherche Scientifique
5-[BIS(3,5-DI-TERT-BUTYL-4-METHOXYPHENYL)PHOSPHOROSO]-2H-1,3-BENZODIOXOLE has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-[BIS(3,5-DI-TERT-BUTYL-4-METHOXYPHENYL)PHOSPHOROSO]-2H-1,3-BENZODIOXOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The bulky tert-butyl groups and methoxyphenyl groups contribute to the compound’s steric and electronic properties, influencing its binding affinity and selectivity. The phosphine moiety can participate in coordination chemistry, forming complexes with transition metals and facilitating catalytic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine: Similar structure but with a chlorine atom instead of the benzodioxole ring.
Tris(4-methoxyphenyl)phosphine: Lacks the tert-butyl groups and benzodioxole ring, resulting in different steric and electronic properties.
Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine: Contains trifluoromethyl groups instead of tert-butyl groups, leading to different reactivity and applications.
Uniqueness
5-[BIS(3,5-DI-TERT-BUTYL-4-METHOXYPHENYL)PHOSPHOROSO]-2H-1,3-BENZODIOXOLE is unique due to its combination of bulky tert-butyl groups, methoxyphenyl groups, and a benzodioxole ring. This unique structure imparts specific steric and electronic properties, making it a valuable compound in various catalytic and synthetic applications .
Propriétés
Formule moléculaire |
C37H51O5P |
|---|---|
Poids moléculaire |
606.8 g/mol |
Nom IUPAC |
5-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphoryl-1,3-benzodioxole |
InChI |
InChI=1S/C37H51O5P/c1-34(2,3)26-17-24(18-27(32(26)39-13)35(4,5)6)43(38,23-15-16-30-31(21-23)42-22-41-30)25-19-28(36(7,8)9)33(40-14)29(20-25)37(10,11)12/h15-21H,22H2,1-14H3 |
Clé InChI |
YFJNSIMRKGUJDH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)P(=O)(C2=CC3=C(C=C2)OCO3)C4=CC(=C(C(=C4)C(C)(C)C)OC)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


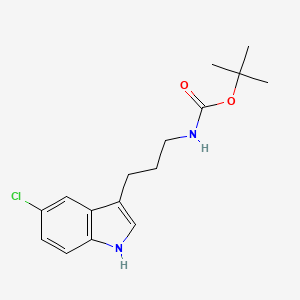
![5,7-Dichloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B14013012.png)
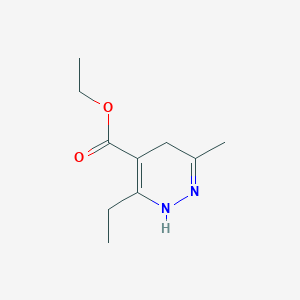

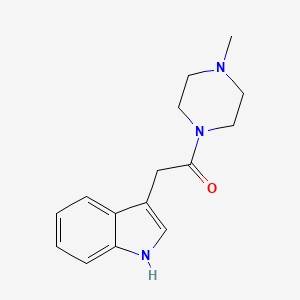


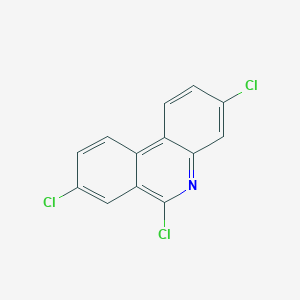
![2-Diethylaminoethyl 4-[(2,5-dioxopyrrolidin-1-yl)methylamino]benzoate](/img/structure/B14013070.png)
![2-(4-Nitrophenyl)-2,3,3a,4-tetrahydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B14013072.png)
